molecular formula C28H30O2S2 B1677344 MM 11253 CAS No. 345952-44-5

MM 11253

Cat. No.: B1677344
CAS No.: 345952-44-5
M. Wt: 462.7 g/mol
InChI Key: DPVGXUNWCVEIGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MM 11253 involves the reaction of 2-naphthalenecarboxylic acid with 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl-1,3-dithiolane under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and may involve the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

MM 11253 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

MM 11253 is widely used in scientific research due to its selective antagonism of retinoic acid receptor gamma. Some of its applications include:

Mechanism of Action

MM 11253 exerts its effects by selectively binding to retinoic acid receptor gamma, thereby blocking the receptor’s interaction with its natural ligands. This inhibition prevents the activation of retinoid signaling pathways, leading to various biological effects such as the inhibition of cell growth and induction of apoptosis in certain cancer cells. The molecular targets and pathways involved include the retinoic acid receptor gamma and its downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MM 11253 is unique due to its high selectivity and potency towards retinoic acid receptor gamma. This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other retinoid compounds that may have broader or less selective effects .

Properties

IUPAC Name

6-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dithiolan-2-yl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O2S2/c1-26(2)11-12-27(3,4)24-17-22(9-10-23(24)26)28(31-13-14-32-28)21-8-7-18-15-20(25(29)30)6-5-19(18)16-21/h5-10,15-17H,11-14H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVGXUNWCVEIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(SCCS3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439131
Record name MM 11253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345952-44-5
Record name MM 11253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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